1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide
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Overview
Description
1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide is a chemical compound with the molecular formula C6H15I2N3 and a molecular weight of 383.02 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane core. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
DABCO+HI→1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving nucleophilic catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide involves its interaction with molecular targets through its nucleophilic and electrophilic properties. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide is unique due to its specific iodide and hydroiodide components, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-aza-1-azoniabicyclo[2.2.2]octan-1-amine;iodide;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N3.2HI/c7-9-4-1-8(2-5-9)3-6-9;;/h1-7H2;2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBUAMUOLCFJMA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)N.I.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15I2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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